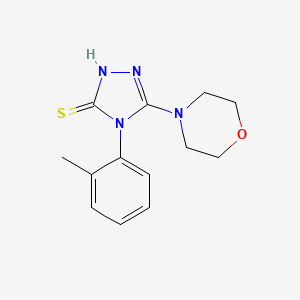

4-(2-甲基苯基)-5-(吗啉-4-基)-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

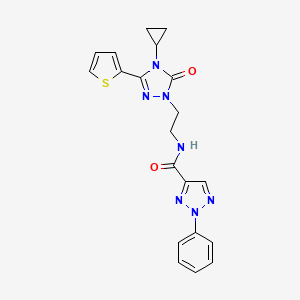

Triazole derivatives are a class of heterocyclic compounds that have attracted significant attention due to their broad spectrum of biological activities and applications in medicinal chemistry. The structure of triazoles, including the 1,2,4-triazole ring, is known for its versatility and potential in drug design, leading to the development of compounds with various pharmacological properties.

Synthesis Analysis

The synthesis of triazole derivatives typically involves the cyclization of thiosemicarbazides, which can be obtained from the reaction of isothiocyanates with hydrazides. For instance, the synthesis of specific triazole compounds involves the condensation of carbohydrazide with phenyl isothiocyanate, followed by alkaline cyclization to form the triazole ring (Vardanyan et al., 2020).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,4-triazole ring, which can be further substituted with various functional groups to modulate the compound's properties. Crystallographic analysis and spectroscopic methods such as NMR and IR spectroscopy are commonly used to determine the structure and confirm the formation of the desired triazole derivatives.

Chemical Reactions and Properties

Triazole derivatives undergo various chemical reactions, including alkylation, acylation, and Mannich reactions, which allow for the introduction of different substituents into the triazole ring. These reactions are instrumental in modifying the chemical properties and enhancing the biological activity of the compounds.

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the triazole ring. These properties are critical for determining the compound's suitability for pharmaceutical formulations and its behavior in biological systems.

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and interaction with biological targets, are key factors in their pharmacological profile. Studies often focus on the compound's ability to bind to enzymes or receptors, which is indicative of its potential therapeutic applications.

Although the specific compound "4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol" was not directly covered in the available literature, the information provided offers a foundation for understanding the research and development approaches for triazole derivatives. Further studies are required to elucidate the detailed properties and potential applications of this specific compound.

For more information on similar compounds and their properties, please refer to the following sources:

科学研究应用

抗菌和抗真菌活性

对1,2,4-三唑衍生物的研究,包括化合物如4-(2-甲基苯基)-5-(吗啉-4-基)-4H-1,2,4-三唑-3-硫醇,显示出有希望的抗菌和抗真菌性能。研究重点在于合成各种衍生物并评估它们对一系列微生物的有效性。例如,Bayrak等人(2009)合成了1,2,4-三唑的衍生物并评估了它们的抗菌活性,发现一些化合物对测试的微生物表现出良好或中等活性(Bayrak et al., 2009)。同样,Bektaş等人(2007)合成了新型的1,2,4-三唑衍生物并报告了它们的抗菌活性,其中一些显示出显著的有效性(Bektaş等人,2007)。

药代动力学参数

已经研究了1,2,4-三唑衍生物的药代动力学性质,以评估它们作为药物的潜力。例如,Bushuieva等人(2022)研究了类似化合物的诱变效应并预测了其致癌性,建议它们在创造具有抗真菌活性的新药方面的潜力(Bushuieva et al., 2022)。

抗利什曼原虫活性

对具有1,2,4-三唑结构的化合物进行了评估,以了解它们在治疗利什曼病中的潜力。Süleymanoğlu等人(2018)对含有吗啉的1,2,4-三唑衍生物进行了研究,发现其在体外表现出相当的抗利什曼原虫活性(Süleymanoğlu等人,2018)。

抗炎和镇痛活性

对1,2,4-三唑衍生物的研究还探讨了它们作为抗炎和镇痛剂的潜力。Upmanyu等人(2011)合成了一系列取代的1,2,4-三唑,发现一些化合物表现出显著的抗炎和抗痛活性(Upmanyu et al., 2011)。

缓蚀

已经研究了1,2,4-三唑衍生物的缓蚀性能。Yadav等人(2013)研究了苯并咪唑衍生物,包括1,2,4-三唑-3-硫醇,在酸性环境中抑制低碳钢腐蚀的有效性,展示了显著的抑制效率(Yadav et al., 2013)。

属性

IUPAC Name |

4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSZLCMUSDOFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)